Gentamicin C2a sulfate
Gentamicin C2a sulfate
Gentamicin C2a sulfate is one of three components of the gentamicin C complex and can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are both stereoisomers. Gentamicin C2a is ≥95.0% gentamicin C2a.
Brand Name:
Vulcanchem
CAS No.:
59751-72-3
VCID:
VC0013991
InChI:
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
SMILES:
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Molecular Formula:
C20H41N5O7
Molecular Weight:
463.6 g/mol
Gentamicin C2a sulfate
CAS No.: 59751-72-3
Reference Standards
VCID: VC0013991
Molecular Formula: C20H41N5O7
Molecular Weight: 463.6 g/mol
CAS No. | 59751-72-3 |
---|---|
Product Name | Gentamicin C2a sulfate |
Molecular Formula | C20H41N5O7 |
Molecular Weight | 463.6 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
Standard InChI | InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
Standard InChIKey | XUFIWSHGXVLULG-BSBKYKEKSA-N |
Isomeric SMILES | C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |
SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Description | Gentamicin C2a sulfate is one of three components of the gentamicin C complex and can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are both stereoisomers. Gentamicin C2a is ≥95.0% gentamicin C2a. |
Synonyms | gentamicin C gentamicin C sulfate gentamicin C1 gentamicin C1 sulfate gentamicin C1 sulfate (5:2) gentamicin C1a gentamicin C2 gentamicin C2a Sch 13706 |
Reference | Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013.Weinstein, Marvin J. /Biological Activity of the Antibiotic Components of the Gentamicin Complex./ Journal of Bacteriology 94.3 (1967): 789-90. Web. 15 Oct. 2013. |
PubChem Compound | 12799056 |
Last Modified | Nov 11 2021 |
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